Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C14H16O3. This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a methyl ester group and a tetrahydronaphthalene ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of the carboxylic acid and methanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Scientific Research Applications
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The compound can act as a precursor to biologically active molecules that interact with enzymes, receptors, or other proteins. The specific pathways and targets depend on the derivative being studied and its intended application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-2,5-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 2-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid ethyl ester
- Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Uniqueness
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its tetrahydronaphthalene ring system and ester functionality make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
methyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(12(15)16-2)8-7-9-5-3-4-6-10(9)11(13)14/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKMQHVHFCYAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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